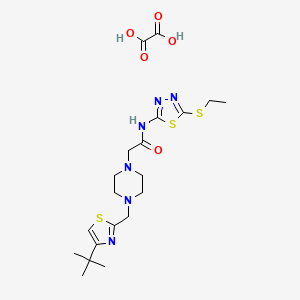

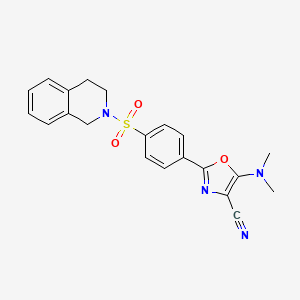

![molecular formula C21H18N2O3 B2590790 2-ethyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896853-84-2](/img/structure/B2590790.png)

2-ethyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-ethyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. This compound is also known as EPCP, and it is a heterocyclic compound that contains a pyrimidine ring fused with a chromene ring. EPCP has a unique chemical structure that makes it an interesting compound for scientific research.

Applications De Recherche Scientifique

Synthesis Techniques

The synthesis of chromeno[2,3-d]pyrimidine derivatives has been a topic of interest due to their potential biological activities. An efficient synthesis method involves a one-pot four-component reaction of salicylaldehydes, barbituric acid, diamines, and 1,1-bis(methylsulfanyl)-2-nitroethene, highlighting easy performance, good yields, and simple purification processes (Alizadeh et al., 2015). Another approach for creating novel heteroannulated compounds involves reacting 2-hydrazinyl-8-methyl-4H-chromeno[3′,2′:5,6]pyrido[2,3-d]pyrimidine-4,6(3H)-dione with electrophilic reagents, leading to diverse structures with potential antimicrobial effects (Esam S Allehyani, 2022).

Biological Activities

Some synthesized chromeno[2,3-d]pyrimidine derivatives exhibit promising antibacterial activities. For instance, a study demonstrated that these compounds, synthesized through a facile and efficient green synthesis method, show significant antibacterial properties against Escherichia coli and Staphylococcus aureus (Foroughi et al., 2020). Furthermore, chromeno pyrimidinone derivatives have been synthesized and evaluated for their antimicrobial activity, providing insights into their potential as antibacterial agents (Janardhan Banothu & Rajitha Bavanthula, 2012).

Catalytic Applications and Green Chemistry

The development of catalysts for the synthesis of chromeno[2,3-d]pyrimidine-diones represents another research avenue. For example, SMA/Py/ZnO has been highlighted as a biocompatible polymer-supported nanocatalyst for synthesizing these compounds through an efficient pathway, emphasizing the role of green chemistry in pharmaceutical synthesis (Mansoureh Daraie & M. Heravi, 2019).

Novel Synthetic Pathways

Exploring novel synthetic pathways for these compounds is crucial. A study reported the "on-water" organic synthesis of chromeno[2,3-d]pyrimidine derivatives, utilizing l-proline as a catalyst in aqueous media, showcasing an eco-friendly approach to chemical synthesis (Hamid Mofakham et al., 2013).

Propriétés

IUPAC Name |

2-ethyl-3-(2-phenylethyl)chromeno[2,3-d]pyrimidine-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c1-2-17-22-20-18(19(24)15-10-6-7-11-16(15)26-20)21(25)23(17)13-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRMNAPQIWVNYIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C(=O)C3=CC=CC=C3O2)C(=O)N1CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

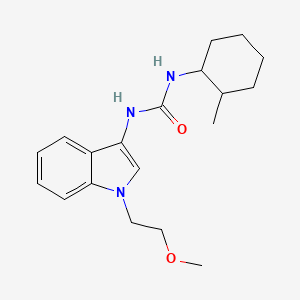

![(3R)-3-Amino-4-[(2-methylpropan-2-yl)oxy]butanoic acid;hydrochloride](/img/structure/B2590715.png)

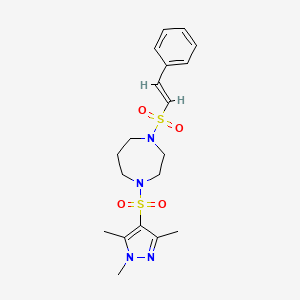

![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2590717.png)

![8-(3-isopropoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2590718.png)

![[8-(6-Fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl](5-methyl-3-phenyl-4-isoxazolyl)methanone](/img/structure/B2590719.png)

![N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2590724.png)

![4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B2590725.png)

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylpyridine-3-carbohydrazide](/img/structure/B2590730.png)